molecular formula C16H18BNO3 B3097397 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde CAS No. 1310383-99-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde

Cat. No.: B3097397
CAS No.: 1310383-99-3
M. Wt: 283.1 g/mol
InChI Key: RJQLFBBUNDOEAD-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is a boronate ester-functionalized quinoline derivative characterized by a dioxaborolan group at the 5-position and an aldehyde group at the 8-position of the quinoline scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester moiety, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . The aldehyde group further enhances its versatility, allowing post-coupling modifications such as condensation or reduction reactions.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-11(10-19)14-12(13)6-5-9-18-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQLFBBUNDOEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655157
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-99-3
Record name 8-Quinolinecarboxaldehyde, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde typically involves the borylation of quinoline derivatives. One common method includes the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often involve the use of pinacolborane and a suitable solvent such as dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Quinoline-8-methanol derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The aldehyde group can participate in various nucleophilic addition reactions, forming intermediates that can be further transformed into desired products .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Primary Applications
Target Compound C₁₇H₁₈BNO₃ Not provided 5 (boronate), 8 (CHO) Boronate ester, aldehyde Cross-coupling, multi-step synthesis
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)quinoline (1035458-54-8) C₁₅H₁₈BNO₂ Not provided 4 (boronate) Boronate ester Cross-coupling
2-Phenyl-7-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)quinoline (867164-54-3) C₂₁H₂₂BNO₂ Not provided 7 (boronate), 2 (Ph) Boronate ester, phenyl Catalysis, material science
Methyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)quinoline-8-carboxylate (1627722-90-0) C₁₈H₂₀BNO₄ Not provided 5 (boronate), 8 (COOMe) Boronate ester, methyl ester Polymer chemistry, drug discovery
8-Methyl-7-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)quinoline (851985-96-1) C₁₆H₂₀BNO₂ 269.147 7 (boronate), 8 (Me) Boronate ester, methyl Ligand design, catalysis
Key Observations:
  • Boronate Ester Positioning : The target compound’s boronate group at the 5-position distinguishes it from analogs with substitutions at positions 4 or 6. This positioning may influence steric and electronic effects during cross-coupling reactions .
  • Aldehyde vs. Other Groups : The aldehyde at position 8 provides unique reactivity compared to methyl (851985-96-1) or methyl ester (1627722-90-0) groups. For example, the aldehyde can undergo nucleophilic additions or serve as a precursor for imine formation, enabling diverse downstream applications .
  • Phenyl Substituents : The 2-phenyl group in 867164-54-3 enhances π-π stacking interactions, making it suitable for materials science applications, whereas the target compound’s aldehyde favors synthetic versatility .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed process, is central to the utility of boronate esters. The target compound’s aldehyde group remains inert under typical coupling conditions, allowing selective functionalization of the boronate group. In contrast:

  • Methyl Carboxylate Derivative (1627722-90-0) : The electron-withdrawing ester group may slightly reduce the boronate’s reactivity compared to the aldehyde-containing target compound .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18BNO2
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7
  • InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific kinases and enzymes involved in cancer progression and neurodegenerative diseases.

1. Kinase Inhibition

2. Antioxidant Activity

Studies have indicated that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress which is linked to numerous chronic diseases. The compound's structure allows it to scavenge free radicals effectively .

Case Studies

Several studies have documented the biological effects of quinoline derivatives similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline:

Case Study 1: DYRK1A Inhibition

CompoundIC50 (nM)Biological Target
Quinoline Derivative A45DYRK1A
Quinoline Derivative B32DYRK1A

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of quinoline derivatives in models of neurodegeneration. Results indicated that these compounds reduced neuronal cell death induced by oxidative stress through modulation of antioxidant enzyme activity .

Research Findings

Recent research highlights the importance of boron-containing compounds in drug development due to their unique reactivity and ability to form stable complexes with biological macromolecules.

Key Findings:

  • Selectivity : Compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline derivatives show selective inhibition against certain kinases without affecting others significantly.
  • Potential Therapeutic Applications : Given their inhibitory effects on key enzymes involved in cancer and neurodegenerative diseases, these compounds are being explored as potential therapeutic agents.

Q & A

Q. Table 1: Comparison of Key Reaction Conditions

StepReagents/ConditionsYield/NotesSource
Aldehyde oxidationSeO₂, dioxane/H₂O, reflux67% (analogous compound)
Boronate couplingPd(dppf)Cl₂, B₂Pin₂, KOAc, DMF, 80°CRequires optimization

Advanced: How can conflicting NMR or MS data during characterization be resolved?

Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects.

  • NMR: Compare chemical shifts with structurally similar compounds (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole ). Use 2D NMR (HSQC, HMBC) to confirm connectivity.
  • MS: High-resolution mass spectrometry (HRMS) is critical. For example, 8-amino-7-quinolinecarbaldehyde showed a molecular ion peak at m/z 202.1 (calc. 202.17) with 0.3% error . Cross-validate with elemental analysis (e.g., C: ±0.5% deviation).
  • Contradiction Mitigation: Repurify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze under standardized conditions .

Basic: What purification techniques optimize isolation of this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel (100–200 mesh) with gradients of hexane/ethyl acetate or dichloromethane/methanol. Monitor fractions via TLC (UV-active quinoline aids visualization) .
  • Recrystallization: If solubility permits, use ethanol or dichloromethane/hexane mixtures. Purity >96% (GC) has been achieved for analogous boronate esters .
  • HPLC: For high-purity requirements (e.g., biological assays), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced: How does the aldehyde group influence Suzuki-Miyaura cross-coupling efficiency compared to halogenated quinolines?

Methodological Answer:
The aldehyde may act as a directing group or participate in side reactions (e.g., aldol condensation).

  • Reactivity Comparison: Halogenated quinolines (e.g., 8-chloro derivatives ) typically exhibit higher coupling efficiency due to stronger C–X bond activation. Aldehyde-containing substrates require careful Pd catalyst selection (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to avoid decarbonylation.
  • Optimization Strategies:
    • Protect the aldehyde as an acetal during coupling, then deprotect post-reaction .
    • Use low temperatures (0–25°C) and short reaction times to minimize aldehyde degradation .

Basic: Which analytical methods confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm boronate (δ ~1.3 ppm for pinacol methyl groups) and aldehyde (δ ~10 ppm) protons .
    • FT-IR: Aldehyde C=O stretch (~1700 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry: HRMS (e.g., [M+H]+ calc. for C₁₉H₂₃BNO₃: 332.18; observed ±0.005 Da) .
  • Elemental Analysis: Acceptable deviations ≤0.4% for C/H/N (e.g., C: 73.34% observed vs. 73.39% calc.) .

Advanced: What stability challenges arise for the dioxaborolane group, and how are they addressed?

Methodological Answer:
The dioxaborolane group is sensitive to moisture, light, and protic solvents.

  • Storage: Store at 0–6°C in sealed, argon-flushed containers . Desiccants (e.g., molecular sieves) prevent hydrolysis.
  • Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and degas via freeze-pump-thaw cycles. Monitor reaction progress via TLC or in-situ FT-IR .
  • Decomposition Signs: Precipitation (boric acid formation) or NMR signal broadening. Re-isolate via flash chromatography if degradation occurs .

Basic: What biological activity screening approaches are suitable for this compound?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Analogous 8-hydroxyquinoline hybrids showed MIC values ≤16 µg/mL .
  • Cellular Uptake Studies: Fluorescent tagging (e.g., via aldehyde-Schiff base formation) to track localization in mammalian cells .
  • Enzyme Inhibition: Screen against kinases or proteases using FRET-based assays. Compare with known quinoline inhibitors (e.g., ciprofloxacin derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde

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